4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine
Description
Properties
IUPAC Name |
4,6-bis(4-tert-butylphenoxy)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-29(2,3)22-12-16-24(17-13-22)33-26-20-27(32-28(31-26)21-10-8-7-9-11-21)34-25-18-14-23(15-19-25)30(4,5)6/h7-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXYAYPHQPPMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine typically involves the reaction of 4-tert-butylphenol with a suitable pyrimidine precursor. One common method involves the use of 4,6-dichloropyrimidine as the starting material. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 4-tert-butylphenoxy groups. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized pyrimidine derivatives.
Scientific Research Applications
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
- Structure: Features diphenylamino electron-donating groups and extended biphenylenevinylene π-conjugated linkers .
- Synthesis: Prepared via double Knoevenagel condensation and Suzuki-Miyaura cross-coupling (68% yield) .
- Photophysical Properties :
- Solvatochromism : Emission ranges from blue (λem = 485 nm in heptane) to orange (λem = 545 nm in dichloromethane, DCM) due to solvent polarity-dependent charge transfer .
- Quantum Yield (Φ) : High Φ values in DCM (0.87) and toluene (0.83) .
- Acid Sensitivity : Protonation at the pyrimidine core induces a bathochromic shift (403 nm → 544 nm) and emission quenching .
- Applications : Suitable for sensing and OLEDs due to tunable emission and acid responsiveness .
4,6-Bis(4-diphenylaminophenyl)-2-phenylpyrimidine (PP1)
B3PyPPM (4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine)
- Structure : Pyridyl substituents enhance electron-transport properties .
- Electronic Properties :
- Applications : Used as an electron-transport material (ETM) in exciplex-based TADF OLEDs, reducing operating voltages .
Comparative Analysis of Key Properties
Table 1: Photophysical and Electronic Properties
*Inferred properties based on tert-butylphenoxy substituents. †Estimated from analogous compounds. ‡Calculated from electrochemical data .
Biological Activity
Overview
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features two tert-butylphenoxy groups attached to a pyrimidine core, which contributes to its unique properties.
The primary biological activity of this compound is attributed to its interaction with various cellular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been shown to influence the activity of serine/threonine kinases, which play critical roles in cell proliferation and survival.
Anticancer Properties
Several studies have reported the anticancer effects of this compound. It has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 10 | Induced apoptosis via caspase activation |
| Study 2 | MCF-7 (breast cancer) | 20 | Inhibited cell proliferation by 50% |
| Study 3 | A549 (lung cancer) | 15 | Triggered G1 phase arrest in the cell cycle |
These studies suggest that the compound's mechanism involves modulation of apoptosis-related proteins and cell cycle regulators.
Case Studies
- HeLa Cell Line Study : In a study conducted on HeLa cells, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of activated caspases and PARP cleavage. The study concluded that the compound could be a promising candidate for cervical cancer therapy.
- MCF-7 Cell Line Study : Another investigation on MCF-7 cells revealed that the compound inhibited cell growth significantly at higher concentrations. The results indicated that it could potentially overcome resistance to conventional therapies in breast cancer treatment.
- A549 Cell Line Study : In A549 lung cancer cells, the compound caused G1 phase arrest, suggesting its role in cell cycle regulation. This finding highlights its potential as an antitumor agent by preventing cancer cell proliferation.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles in vitro. However, further in vivo studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
